3-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride
Overview
Description
3-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride, also known as CFPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrazol-4-amine derivatives and has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic properties.
Scientific Research Applications
Herbicidal Activity
This compound has been studied for its herbicidal activity . A series of novel 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines were designed based on the structure of a similar compound. Some of these new compounds showed good herbicidal activity by both pre- and post-emergence applications . In particular, one compound displayed a comparable pre-emergence herbicidal activity to diflufenican at 300–750 g ai/ha, and a higher post-emergence herbicidal activity than diflufenican at the rates of 300–750 g ai/ha . This suggests that “3-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride” could potentially have similar applications.
Phytoene Desaturase Inhibitors
The compound has been associated with phytoene desaturase inhibitors . Phytoene desaturase is an important enzyme in the biosynthesis of carotenoids in plants and some bacteria. Inhibitors of this enzyme can lead to the bleaching of pigments, making them potential herbicides .
P450 Enzyme Inhibition
There is also evidence that similar compounds can act as P450 enzyme inhibitors . P450 enzymes are involved in the metabolism of various molecules and chemicals within cells. Therefore, “3-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride” could potentially be used in research related to these enzymes .
Building Blocks in Pharmaceutical Discovery
“CHEMCOLLECT KX002133” is offered by ChemCollect, which provides many interesting and unique building blocks for use in pharmaceutical discovery . These building blocks can be used to construct more complex molecules for the development of new drugs .
properties
IUPAC Name |
3-(4-chloro-3-fluorophenoxy)-1-methylpyrazol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3O.ClH/c1-15-5-9(13)10(14-15)16-6-2-3-7(11)8(12)4-6;/h2-5H,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYUHJHMKVROOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC2=CC(=C(C=C2)Cl)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride | |
CAS RN |
1431967-81-5 | |
Record name | 1H-Pyrazol-4-amine, 3-(4-chloro-3-fluorophenoxy)-1-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431967-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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